![molecular formula C10H11N3 B1492802 6-エチル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098009-93-7](/img/structure/B1492802.png)

6-エチル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール

概要

説明

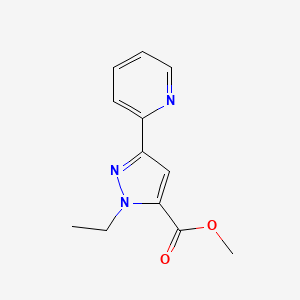

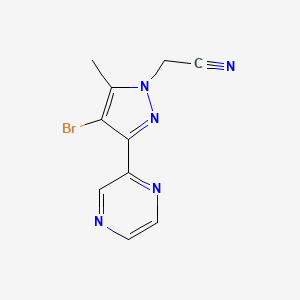

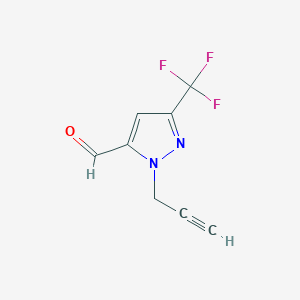

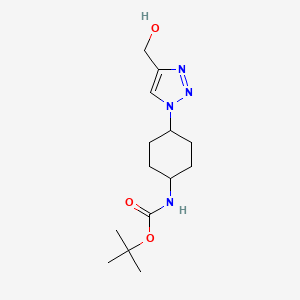

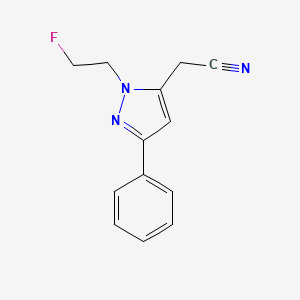

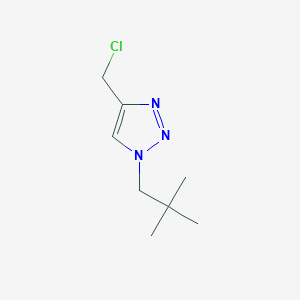

“6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazole ring fused with a pyrazole ring . The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, which are common structures in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and pyrazole rings in separate steps, followed by a fusion of the two rings . The exact method would depend on the specific reactants and conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused imidazole and pyrazole rings, along with the ethyl and prop-2-yn-1-yl substituents . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the imidazole and pyrazole rings, as well as the ethyl and prop-2-yn-1-yl substituents . The terminal alkynes could undergo oxidative alkyne–alkyne coupling under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could contribute to its polarity and solubility .

作用機序

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, they can show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, they can inhibit the growth of microbial activity .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.

実験室実験の利点と制限

The use of 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has been found to be highly effective in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. However, it is important to note that the use of 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole in laboratory experiments may be limited due to its potential toxicity and the potential for it to interact with other compounds in the laboratory environment.

将来の方向性

There are many potential future directions for research involving 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole. These include further studies into its mechanism of action, its potential toxicity, and its potential interactions with other compounds in the laboratory environment. Additionally, further research could be conducted into its potential applications in the study of drug metabolism and drug delivery. Finally, further research could be conducted into its potential applications in the study of cell growth and differentiation, as well as its potential applications in the treatment of diseases.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、問題の化合物と同様の核心構造を共有し、顕著な抗ウイルス特性を示すことが報告されている。 例えば、特定のインドール誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を示した 。これは、「6-エチル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール」が、さまざまなRNAおよびDNAウイルスに対する有効性について、合成および試験できる可能性を示唆している。

抗炎症特性

インドール骨格を有する化合物は、潜在的な抗炎症剤として同定されている。 構造上の類似性から、「6-エチル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール」も、炎症反応を調節する能力について検討することができ、これは関節リウマチなどの病状の治療に有益となる可能性がある .

抗癌の可能性

インドール誘導体は、その抗癌活性が認められている。 それらは有効な免疫調節剤として作用し、癌細胞の抑制に期待が寄せられている 。「6-エチル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール」の研究は、特に特定の癌細胞株を標的とする化学療法剤としての可能性に焦点を当てることができる。

抗菌有効性

インドール誘導体の抗菌活性、特にカンジダ・アルビカンスおよびリゾプス・オリザエなどの真菌株に対する有効性は、文書化されている 。「6-エチル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール」は、合成およびその抗菌特性について評価することができ、真菌感染症の新しい治療法につながる可能性がある。

化学合成への応用

問題の化合物は、さまざまな化学反応におけるシントンとして役立つことができる。 例えば、類似の化合物は、複雑な有機分子の合成に不可欠な薗頭カップリング反応で使用されてきた 。この応用は、新しい医薬品や材料の開発に不可欠となる可能性がある。

酵素阻害

インドール誘導体は、コラーゲン分解に関与するコラーゲナーゼなどの酵素を阻害することが判明している 。「6-エチル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール」の酵素阻害活性を調査することは、変形性関節症などの疾患に対する新しい治療アプローチにつながる可能性がある。

Safety and Hazards

特性

IUPAC Name |

6-ethyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-3-5-12-6-7-13-10(12)8-9(4-2)11-13/h1,6-8H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCKIPYMTLQPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

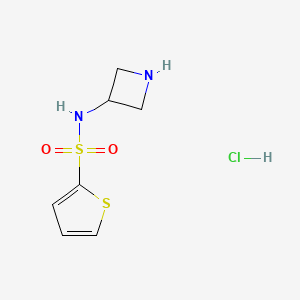

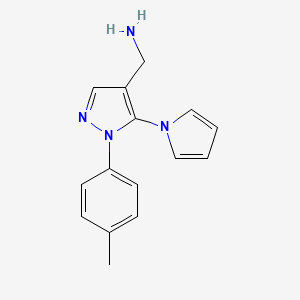

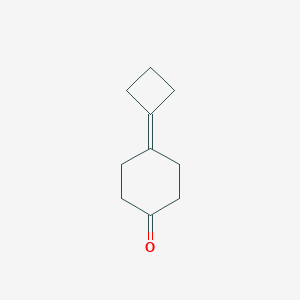

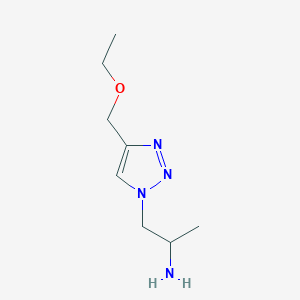

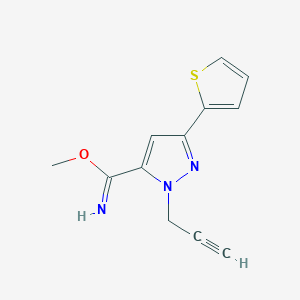

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。